molecular formula C9H20N2O3 B13256570 Tert-butyl N-(2-amino-3-methoxypropyl)carbamate

Tert-butyl N-(2-amino-3-methoxypropyl)carbamate

Cat. No.: B13256570
M. Wt: 204.27 g/mol
InChI Key: KTJZGFSYVWTNHA-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-amino-3-methoxypropyl)carbamate is an organic compound commonly used in organic synthesis. It is characterized by the presence of a tert-butyl group, an amino group, and a methoxypropyl group. This compound is often utilized as a protecting group for amines in synthetic chemistry due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-amino-3-methoxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-amino-3-methoxypropylamine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 2-amino-3-methoxypropylamine attacks the carbonyl carbon of tert-butyl carbamate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-amino-3-methoxypropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(2-amino-3-methoxypropyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic syntheses.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

    Industry: Applied in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-3-methoxypropyl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amino group from unwanted reactions. The compound can be deprotected under acidic conditions, where the tert-butyl group is cleaved, releasing the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-(2-amino-3-methoxypropyl)carbamate is unique due to its specific combination of functional groups, which provides a balance of stability and reactivity. This makes it particularly useful as a protecting group in organic synthesis, offering ease of removal under mild conditions without affecting other functional groups in the molecule .

Properties

Molecular Formula

C9H20N2O3

Molecular Weight

204.27 g/mol

IUPAC Name

tert-butyl N-(2-amino-3-methoxypropyl)carbamate

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-5-7(10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12)

InChI Key

KTJZGFSYVWTNHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(COC)N

Origin of Product

United States

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